Product packaging for Hexadecyl-o-xylenesulphonic acid(Cat. No.:CAS No. 93905-07-8)

Hexadecyl-o-xylenesulphonic acid

Cat. No.: B12662579
CAS No.: 93905-07-8
M. Wt: 410.7 g/mol
InChI Key: FQNJSYWVYFNLQK-UHFFFAOYSA-N
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Description

Hexadecyl-o-xylenesulphonic acid (CAS 93905-07-8) is a synthetic aromatic sulfonic acid with the molecular formula C24H42O3S and a molecular weight of 410.65 . This compound is part of a series of isomeric surfactants specifically engineered for research, where the position of the hexadecyl chain on the o-xylene ring can be systematically varied to study structure-activity relationships . Its synthesis often involves Friedel-Crafts alkylation techniques, a class of reactions critical for creating alkyl-aromatic structures and widely studied using solid, eco-friendly superacid catalysts . As a surfactant, its value lies in its amphiphilic structure, which combines a bulky, hydrophobic hexadecyl-o-xylene group with a hydrophilic sulfonic acid head. Research into such compounds is pivotal for advancing the formulation of liquid detergents and cleaning agents, where related sulfonates are employed as hydrotropes and surface-active agents . The primary research applications for this compound and its isomers include the investigation of novel surfactant systems, studies on micelle formation and critical micelle concentration (CMC), and the development of specialized detergents with tailored properties . This chemical is provided For Research Use Only. It is strictly for laboratory investigation and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42O3S B12662579 Hexadecyl-o-xylenesulphonic acid CAS No. 93905-07-8

Properties

CAS No.

93905-07-8

Molecular Formula

C24H42O3S

Molecular Weight

410.7 g/mol

IUPAC Name

1-(2-methylphenyl)heptadecane-1-sulfonic acid

InChI

InChI=1S/C24H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28(25,26)27)23-20-18-17-19-22(23)2/h17-20,24H,3-16,21H2,1-2H3,(H,25,26,27)

InChI Key

FQNJSYWVYFNLQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C1=CC=CC=C1C)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Hexadecyl O Xylenesulphonic Acid

Classical and Modern Sulfonation Techniques for Alkyl Arenes

The synthesis of Hexadecyl-o-xylenesulphonic acid can be approached in two primary sequences: alkylation of o-xylene (B151617) followed by sulfonation, or sulfonation of o-xylene followed by alkylation. The former is generally more common in industrial practice for producing linear alkylbenzene sulfonates. wikipedia.org

The introduction of a sulfonic acid (-SO₃H) group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. wikipedia.org In the case of o-xylene, direct sulfonation can be achieved by reacting it with a strong sulfonating agent like concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum). researchgate.netresearchgate.net The reaction with o-xylene yields a mixture of two primary isomers: 1,2-dimethylbenzene-3-sulfonic acid and 1,2-dimethylbenzene-4-sulfonic acid. google.com

The distribution of these isomers is highly dependent on the reaction conditions, particularly the concentration of the sulfuric acid. researchgate.netresearchgate.net This is because two different electrophilic species are believed to be involved: H₃SO₄⁺ at lower acid concentrations and H₂S₂O₇ (pyrosulfuric acid) at higher concentrations. The H₃SO₄⁺ mechanism is more selective, favoring the sterically less hindered 4-position, while the bulkier H₂S₂O₇ electrophile leads to a higher proportion of the 3-isomer. researchgate.netresearchgate.net

Sulfonating EntityIsomer Distribution (o-xylene, 25.0°C)Reference
H₃SO₄⁺ (lower H₂SO₄ conc.)93.5% 4-substitution, 6.5% 3-substitution researchgate.netresearchgate.net
H₂S₂O₇ (higher H₂SO₄ conc.)54.9% 4-substitution, 45.1% 3-substitution researchgate.netresearchgate.net

The hexadecyl group is typically introduced onto the o-xylene ring via a Friedel-Crafts alkylation reaction. wikipedia.org This involves reacting o-xylene with a C16 alkylating agent, such as 1-hexadecene (B165127) or a 1-halo-hexadecane, in the presence of a Lewis acid or strong Brønsted acid catalyst. wikipedia.orgresearchgate.net Common catalysts for industrial-scale alkylation of arenes include hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃). wikipedia.orglookchem.com

More modern and environmentally benign catalyst systems have been developed, including solid acid catalysts like zeolites and ionic liquids. researchgate.netsylzyhg.com For example, the alkylation of isobutane (B21531) with 1-hexadecene has been successfully catalyzed by chloroaluminate ionic liquids, achieving high conversion rates. sylzyhg.com

A more precise, though less direct, method for synthesizing specific isomers of hexadecyl-o-xylene involves a Grignard reaction followed by hydrogenation. epa.gov This multi-step approach allows for greater control over the point of attachment of the alkyl chain to the aromatic ring.

Optimizing the synthesis of the precursor, hexadecyl-o-xylene, is critical for achieving high yields and the desired isomer distribution. Key parameters include the choice of catalyst, temperature, reaction time, and the molar ratio of reactants. researchgate.net

For instance, in the alkylation of xylenes (B1142099), strong catalysts like AlCl₃ can sometimes promote isomerization or disproportionation. lookchem.com Milder catalysts, such as BF₃·P₂O₅ or certain solid acids, can offer greater selectivity for mono-alkylation. researchgate.netlookchem.com Studies on the alkylation of xylenes with cyclohexene (B86901) using p-toluenesulphonic acid as a catalyst have shown that yield is highly dependent on temperature and the molar ratio of the reactants. researchgate.net

CatalystReactantsKey Optimization ParametersOutcomeReference
p-Toluenesulphonic acido-Xylene, CyclohexeneTemperature (120-130°C), Molar Ratio (10:1)High yield (97.4%) of cyclohexyl o-xylene researchgate.net
AlCl₃m-Xylene, PropyleneWater content (co-catalyst)Affects ratio of 1,2,4- to 1,3,5-isomers lookchem.com
BF₃·P₂O₅m-Xylene, Ethylene (B1197577)PressureHigher pressure needed for ethylene alkylation lookchem.com
Ionic Liquid ([Et₃NH]Cl-AlCl₃-CuCl)Isobutane, 1-HexadeceneTemperature (15°C), Molar Ratio (30:1)High conversion (99.8%) and selectivity (>92%) sylzyhg.com

In the subsequent sulfonation step, controlling the temperature and using an appropriate molar ratio of the sulfonating agent are crucial to prevent side reactions, such as the formation of sulfones, which can act as impurities. google.comgoogle.com Continuous reaction processes at controlled temperatures (e.g., 70-80°C) and specific sulfuric acid concentrations (70-80 wt%) have been developed to produce high-purity xylene sulfonic acids with minimal sulfone content. google.com

Mechanistic Elucidation of Sulfonation and Derivatization Reactions

The formation of this compound is governed by the well-established mechanism of electrophilic aromatic substitution, with specific kinetic and thermodynamic considerations influencing the reaction's outcome.

The sulfonation of an alkyl arene like hexadecyl-o-xylene is a quintessential electrophilic aromatic substitution (EAS) reaction. vedantu.commasterorganicchemistry.com The mechanism proceeds through three principal steps:

Generation of the Electrophile : In concentrated or fuming sulfuric acid, sulfur trioxide (SO₃) acts as the electrophile. wikipedia.org It is either present directly in oleum (B3057394) or formed through the self-ionization of sulfuric acid. vedantu.com The SO₃ molecule is often protonated by the strong acid medium to form the highly reactive sulfonyloxonium ion (HSO₃⁺), which is a potent electrophile. saskoer.camasterorganicchemistry.com

2 H₂SO₄ ⇌ H₃O⁺ + HS₂O₇⁻ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

SO₃ + H₂SO₄ ⇌ HSO₃⁺ + HSO₄⁻

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich π system of the hexadecyl-o-xylene ring attacks the electrophilic sulfur atom of SO₃ (or HSO₃⁺). masterorganicchemistry.com This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. vedantu.com

Deprotonation and Re-aromatization : A weak base in the mixture, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that formed the new C-S bond. saskoer.ca This step restores the aromaticity of the ring and yields the final product, this compound. masterorganicchemistry.com

A distinguishing feature of aromatic sulfonation is its reversibility. wikipedia.org The forward reaction (sulfonation) is favored in concentrated acid, while the reverse reaction (desulfonation) can occur in hot, dilute aqueous acid. youtube.comlumenlearning.com This reversibility means that the distribution of products can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. vedantu.com

Kinetic Control : At lower temperatures, the reaction is under kinetic control, meaning the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). youtube.com In the sulfonation of o-xylene, the relative rates of attack at the 3- and 4-positions are influenced by the nature of the sulfonating agent. researchgate.netresearchgate.net The mechanism involving H₂S₂O₇, which is prevalent at high acid concentrations, encounters more steric hindrance when substituting ortho to a methyl group (the 3-position) compared to the H₃SO₄⁺ mechanism. This difference is mainly due to a difference in the entropy of activation. researchgate.netresearchgate.net

Thermodynamic Control : At higher temperatures, the reaction can become thermodynamically controlled. If the reaction is allowed to reach equilibrium, the most stable isomer will be the predominant product, even if it is formed more slowly. youtube.comquora.com In many sulfonation reactions, the sterically less hindered para (or in this case, 4-substituted) isomer is often the thermodynamically more stable product. vedantu.com The reversibility of the reaction allows an initially formed, kinetically favored product to revert to the starting materials and then reform as the more stable thermodynamic product. quora.com

The rate law for the sulfonation of xylenes is complex and depends on the specific conditions, but the reactions are generally found to be first order with respect to the aromatic compound. researchgate.net

Influence of Reaction Media on Product Distribution and Selectivity

The choice of reaction medium and the nature of the sulfonating agent are critical factors that significantly influence the isomeric distribution and selectivity in the synthesis of aryl sulfonic acids. In the case of o-xylene, the presence of two activating methyl groups directs the electrophilic substitution to specific positions on the aromatic ring. The sulfonation of o-xylene primarily yields a mixture of 3- and 4-sulfonic acid isomers.

Detailed kinetic studies on the sulfonation of o-xylene in concentrated aqueous sulfuric acid have revealed that the composition of the reaction medium, specifically the concentration of sulfuric acid, alters the nature of the active sulfonating electrophile and, consequently, the ratio of the resulting sulfonic acid isomers. The two primary sulfonating entities in such media are protonated sulfur trioxide (HSO₃⁺) and pyrosulfuric acid (H₂S₂O⁷).

The selectivity for the 3- and 4-positions of o-xylene is markedly different depending on which of these electrophiles predominates. Research has shown that sulfonation with H₂S₂O⁷, which is more prevalent in higher concentrations of sulfuric acid, is more sensitive to steric hindrance. This results in a lower proportion of the 3-isomer, where the incoming sulfonate group is positioned between the two methyl groups. Conversely, the less sterically demanding HSO₃⁺ electrophile, present in slightly lower acid concentrations, leads to a higher proportion of the 3-isomer.

A study on the kinetics and mechanism of o-xylene sulfonation provided quantitative data on this effect, as summarized in the table below. researchgate.net

Table 1: Isomer Distribution in the Sulfonation of o-Xylene at 25.0°C with Different Sulfonating Entities

Sulfonating Entity % 3-substitution % 4-substitution
H₂S₂O⁷ 45.1 ± 0.4 54.9 ± 0.4
HSO₃⁺ 93.5 ± 0.9 6.5 ± 0.9

Data sourced from a kinetic study on o-xylene sulfonation in concentrated aqueous sulfuric acid. researchgate.net

This demonstrates that by carefully controlling the composition of the reaction medium, it is possible to influence the product distribution, favoring one isomer over the other. The increased steric hindrance encountered by the bulkier H₂S₂O⁷ entity when attacking the more crowded 3-position is a key determinant of the final product ratio. researchgate.net

Advanced Synthetic Strategies for this compound Analogs and Derivatives

The versatility of this compound as a surfactant can be enhanced by modifying its molecular structure. Advanced synthetic strategies allow for the tailoring of the alkyl chain length, the substitution pattern on the aromatic ring, and the introduction of additional functional groups to create a library of analogs and derivatives with specific properties for targeted research applications.

Tailoring Alkyl Chain Length and Aromatic Substitution Patterns

The primary route to synthesizing the precursor for this compound, namely hexadecyl-o-xylene, is the Friedel-Crafts alkylation of o-xylene. masterorganicchemistry.com This reaction typically involves reacting o-xylene with a long-chain alkylating agent, such as 1-hexadecene or 1-chlorohexadecane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst. masterorganicchemistry.comkhanacademy.org

A significant challenge in Friedel-Crafts alkylation with long-chain alkyl halides is the potential for carbocation rearrangements, which can lead to a mixture of isomers with the aromatic ring attached at different positions along the alkyl chain. masterorganicchemistry.com To circumvent this and to ensure the synthesis of a linear alkyl chain, a common industrial strategy is to use Friedel-Crafts acylation followed by a reduction. organic-chemistry.org This two-step process involves:

Friedel-Crafts Acylation: o-Xylene is reacted with a long-chain acyl chloride, such as hexadecanoyl chloride, in the presence of a Lewis acid catalyst. This reaction forms a ketone, specifically a hexadecanoyl-o-xylene. This method is highly regioselective and does not suffer from carbocation rearrangements. organic-chemistry.orgyoutube.com

Reduction: The resulting ketone is then reduced to the corresponding alkane. Common reduction methods include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). organic-chemistry.orglibretexts.org This yields the desired linear hexadecyl-o-xylene.

This acylation-reduction sequence provides a reliable method for producing the specific linear alkylbenzene precursor required for sulfonation.

Furthermore, the position of the alkyl group on the aromatic ring can be controlled to some extent by the choice of starting materials and reaction conditions. For instance, the synthesis of a series of hexadecyl o-xylene sulfonate isomers where the o-xylene ring is located at different positions along the n-hexadecyl chain has been reported. google.com This was achieved through a Friedel-Crafts reaction and a Grignard reaction followed by hydrogenation, demonstrating the feasibility of fine-tuning the aromatic substitution pattern. google.com

The following table provides a conceptual overview of how different synthetic choices can lead to different analogs.

Table 2: Strategies for Tailoring the Structure of Alkyl-o-xylenesulphonic Acids

Desired Modification Synthetic Strategy Key Reactants Notes
Varying Alkyl Chain Length Friedel-Crafts Acylation followed by Reduction o-Xylene, Acyl chlorides of varying lengths (e.g., C14, C16, C18) This method avoids carbocation rearrangements and yields a linear alkyl chain.
Varying Aromatic Substitution Pattern Friedel-Crafts Alkylation with Isomeric Precursors o-Xylene, Isomeric long-chain alkenes or alkyl halides The position of the double bond in the alkene or the halogen in the alkyl halide will influence the point of attachment to the aromatic ring.
Control of Sulfonation Position Control of Sulfonating Agent Hexadecyl-o-xylene, H₂SO₄/SO₃ As detailed in section 2.2.3, the concentration of sulfuric acid influences the active sulfonating species and thus the isomer distribution.

Synthesis of Functionalized Derivatives for Specific Research Applications

A general method for the nitration of aromatic sulfonic acids without the use of sulfuric acid has been developed, which could be conceptually applied to this compound. google.com This process involves using 30% to 80% nitric acid in the presence of nitrous acid inhibitors. The concentration of the nitric acid is carefully increased by distilling off dilute nitric acid under vacuum, allowing for a controlled nitration reaction. google.com Such a nitrated derivative could be of interest in studies of molecular self-assembly where charge-transfer interactions are being investigated.

Similarly, halogenation of the aromatic ring could be achieved through electrophilic aromatic substitution. The resulting halo-derivatives could serve as intermediates for further synthetic transformations, for example, in the preparation of novel polymeric surfactants or in the development of materials with specific interfacial properties.

While specific literature on the synthesis of functionalized derivatives of this compound for defined research applications is not abundant, the fundamental principles of electrophilic aromatic substitution provide a clear pathway for their creation. The table below outlines a hypothetical synthetic approach for such derivatives.

Table 3: Conceptual Synthetic Pathways to Functionalized this compound Derivatives

Target Derivative Proposed Synthetic Step Reagents Potential Research Application
Nitro-hexadecyl-o-xylenesulphonic acid Electrophilic Nitration Nitric acid, Acetic anhydride Studying the effect of a strong electron-withdrawing group on surfactant packing and micellization.
Bromo-hexadecyl-o-xylenesulphonic acid Electrophilic Bromination Bromine, FeBr₃ catalyst Precursor for cross-coupling reactions to synthesize more complex surfactant architectures.
Amino-hexadecyl-o-xylenesulphonic acid Reduction of Nitro-derivative H₂, Pd/C catalyst pH-responsive surfactant systems; building block for dye-labeled surfactants.

Green Chemistry Approaches in Sulfonic Acid Synthesis

Traditional sulfonation methods often employ stoichiometric amounts of strong acids like fuming sulfuric acid or chlorosulfonic acid, which can lead to significant waste generation and safety concerns. masterorganicchemistry.com In recent years, there has been a considerable drive towards developing greener and more sustainable methods for the synthesis of sulfonic acids.

One promising approach is the use of solid acid catalysts. Silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) have been shown to be effective and reusable green catalysts for the sulfonation of aromatic compounds using sodium bisulfite (NaHSO₃). ajgreenchem.com These reactions can be performed under solvent-free conditions, and the use of microwave irradiation can drastically reduce reaction times from hours to minutes while increasing product yields. ajgreenchem.com The reusability of the catalyst for several cycles makes this an economically and environmentally attractive alternative. ajgreenchem.com

Another green strategy involves the use of sulfur dioxide surrogates. Thiourea (B124793) dioxide has been identified as an eco-friendly and easy-to-handle source of sulfur dioxide for the synthesis of aryl and alkyl sulfonic acids. rsc.org This method allows for the sulfonation of halides under mild, transition-metal-free conditions, using air as a green oxidant. rsc.org

The principles of green chemistry applicable to the synthesis of this compound are summarized below:

Use of Renewable Feedstocks: While the aromatic portion is derived from petroleum, the alkyl chain can be sourced from fatty acids obtained from renewable plant oils.

Catalysis: Replacing stoichiometric reagents with recyclable catalysts, such as the solid acids mentioned above, minimizes waste.

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating methods. ajgreenchem.com

Safer Solvents and Reagents: The replacement of hazardous reagents like chlorosulfonic acid with greener alternatives like sodium bisulfite or thiourea dioxide enhances the safety profile of the synthesis. ajgreenchem.comrsc.org

Waste Prevention: Designing synthetic routes that maximize atom economy and minimize the formation of by-products is a core principle of green chemistry.

The adoption of these green chemistry approaches holds significant potential for making the production of this compound and related surfactants more sustainable and environmentally benign.

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation. An FT-IR spectrum is a plot of these absorptions, which correspond to the vibrational modes of the molecule's functional groups. For Hexadecyl-o-xylenesulphonic acid, the spectrum can be analyzed by considering its three main structural components: the long alkyl chain, the substituted aromatic ring, and the sulfonic acid group.

The sulfonic acid group (-SO₃H) gives rise to several characteristic and strong absorption bands. The O-H stretch is typically observed as a very broad band in the region of 3000-2500 cm⁻¹, a result of strong hydrogen bonding. libretexts.org The asymmetric and symmetric stretching vibrations of the S=O bonds are also prominent, appearing at approximately 1350 cm⁻¹ and 1175 cm⁻¹, respectively. blogspot.com The S-O stretching vibration is expected in the 1000-750 cm⁻¹ range. blogspot.com

The hexadecyl chain, being a long alkane chain, will show characteristic C-H stretching vibrations in the 2960-2850 cm⁻¹ region. libretexts.org Specifically, the asymmetric (νₐ) and symmetric (νₛ) stretching of the methylene (B1212753) (-CH₂) groups appear around 2925 cm⁻¹ and 2855 cm⁻¹, respectively, while the methyl (-CH₃) group stretches are found near 2960 cm⁻¹ and 2870 cm⁻¹. Additionally, C-H bending (scissoring) vibrations for -CH₂- are expected around 1470-1450 cm⁻¹. libretexts.org

The aromatic o-xylene (B151617) ring exhibits C-H stretching vibrations at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org Aromatic C=C in-ring stretching vibrations usually appear as a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the benzene (B151609) ring can be inferred from the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring (assuming the hexadecyl group is at position 4), specific absorption patterns would be expected.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2500Broad, StrongO-H stretch (sulfonic acid, H-bonded)
~3100-3000Weak to MediumAromatic C-H stretch
~2960-2850StrongAliphatic C-H stretch (hexadecyl chain)
~1600-1450Medium to WeakAromatic C=C in-ring stretch
~1470-1450MediumAliphatic C-H bend (scissoring)
~1350StrongAsymmetric S=O stretch
~1175StrongSymmetric S=O stretch
~1000-750StrongS-O stretch
~900-650Medium to StrongAromatic C-H out-of-plane bend

Note: The data in this table is predicted based on established group frequencies and is not from experimental measurement on this compound.

Raman Spectroscopy for Conformational and Solvation Studies

Raman spectroscopy is complementary to FT-IR and is particularly useful for studying the conformational order of long alkyl chains and the vibrations of non-polar bonds. nih.govacs.org In Raman spectroscopy, the sample is irradiated with a monochromatic laser, and the scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule.

For this compound, the Raman spectrum provides valuable information about the conformation of the sixteen-carbon alkyl chain. The C-C stretching modes in the 1200-1000 cm⁻¹ region are sensitive to the trans and gauche conformations of the alkyl chain. researchgate.net The presence of sharp bands around 1130 cm⁻¹ and 1060 cm⁻¹ are indicative of extended trans segments, while an increase in intensity around 1080 cm⁻¹ suggests a higher population of gauche conformers, indicating a more disordered or folded chain structure. researchgate.net The ratio of intensities of these bands can be used to quantify the conformational order. acs.org

The symmetric C-H stretching vibrations of the methylene groups (around 2850 cm⁻¹) are also sensitive to the chain's environment and packing. researchgate.net The aromatic ring vibrations, such as the ring breathing mode, will also be observable in the Raman spectrum, typically as a strong band in the 1000-800 cm⁻¹ region. The symmetric stretching of the sulfonate group (SO₃) is also Raman active.

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)AssignmentSignificance
~2960-2850Aliphatic C-H stretchChain packing and environment
~1615Aromatic C=C stretchAromatic ring identification
~1130C-C stretchtrans conformers in alkyl chain
~1080C-C stretchgauche conformers in alkyl chain
~1060C-C stretchtrans conformers in alkyl chain
~1000Aromatic ring breathingAromatic ring identification

Note: The data in this table is predicted based on established Raman shifts for similar structures and is not from experimental measurement on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. The chemical shift (δ) of a proton is dependent on its electronic environment.

For this compound, the ¹H NMR spectrum can be divided into distinct regions. The aromatic protons on the xylene ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. inflibnet.ac.in The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the alkyl and sulfonate groups.

The protons of the long hexadecyl chain will resonate in the upfield region. The terminal methyl group (-CH₃) is expected to show a triplet at approximately δ 0.9 ppm. inflibnet.ac.in The numerous methylene groups (-CH₂-) of the chain will produce a large, broad signal around δ 1.2-1.6 ppm. inflibnet.ac.in The methylene group attached directly to the aromatic ring (benzylic protons) will be deshielded and is expected to appear as a triplet around δ 2.5-2.7 ppm. oregonstate.edu The proton of the sulfonic acid group (-SO₃H) is often broad and may exchange with residual water in the solvent, making its observation variable; it could appear as a broad singlet at a high chemical shift (δ 10-12 ppm or even higher).

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-SO₃H
~7.0-8.0Multiplets3HAromatic protons
~2.5-2.7Triplet2HBenzylic -CH ₂-
~1.2-1.6Broad Multiplet~28H-(CH ₂)₁₄-
~0.9Triplet3HTerminal -CH

Note: The data in this table is predicted based on established chemical shifts and is not from experimental measurement on this compound.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.

In the ¹³C NMR spectrum of this compound, the aromatic carbons are expected in the range of δ 125-150 ppm. compoundchem.com The carbon atoms bearing the sulfonate and alkyl groups will have distinct chemical shifts due to substituent effects. rsc.org The carbons of the hexadecyl chain will resonate in the upfield region (δ 10-40 ppm). The terminal methyl carbon will be around δ 14 ppm, while the numerous methylene carbons will appear between δ 22 and 35 ppm. oregonstate.edu The benzylic carbon will be slightly more downfield due to its attachment to the aromatic ring. For o-xylene itself, four distinct carbon signals are expected due to symmetry. chegg.com

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~125-150Aromatic carbons
~35-40Benzylic -C H₂-
~22-35-(C H₂)₁₄-
~14Terminal -C H₃

Note: The data in this table is predicted based on established chemical shifts and is not from experimental measurement on this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings. In a COSY spectrum of this compound, cross-peaks would be expected between adjacent protons. For instance, the benzylic protons would show a correlation with the adjacent methylene protons of the alkyl chain. Similarly, the protons on the aromatic ring would show correlations with their neighbors, helping to confirm their relative positions. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates protons with the carbons to which they are directly attached. youtube.comresearchgate.net An HSQC spectrum of this compound would show a cross-peak for each C-H bond. For example, the aromatic proton signals in the ¹H NMR spectrum would correlate with the corresponding aromatic carbon signals in the ¹³C NMR spectrum. This technique is invaluable for unambiguously assigning the ¹H and ¹³C signals, especially for the complex aromatic region and the overlapping signals of the alkyl chain. libretexts.org

By combining these advanced analytical techniques, a comprehensive and detailed structural characterization of this compound can be achieved, providing crucial insights for its application and development.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in chemical analysis for determining the molecular weight of a compound, elucidating its structure through fragmentation patterns, and quantifying its presence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing large, polar, and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

For this compound, ESI-MS is typically performed in negative ion mode due to the acidic nature of the sulphonic acid group, which readily deprotonates to form a stable anion [M-H]⁻. The high-resolution capabilities of modern mass spectrometers allow for the accurate determination of the monoisotopic mass, confirming the elemental composition.

Research Findings: In a typical ESI-MS analysis, this compound would be expected to produce a prominent ion corresponding to its deprotonated molecule. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M-H]⁻ ion is isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation at specific bonds, providing valuable insights into the compound's structure, such as the cleavage of the alkyl chain or the loss of the sulphonate group.

Table 1: Illustrative ESI-MS Data for this compound

Ion Observed m/z Description
[M-H]⁻ 411.25 Deprotonated molecule

Note: The m/z values are theoretical and may vary slightly in an experimental setting.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a gold standard for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is often necessary to convert it into a more volatile form, such as a methyl ester, before it can be analyzed by GC-MS.

This technique is exceptionally useful for assessing the purity of a sample and identifying any impurities. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that acts as a chemical fingerprint.

Research Findings: GC-MS analysis can reveal the presence of various impurities, including isomers with different alkyl chain attachment points on the xylene ring, shorter or longer alkyl chain homologues, and residual starting materials from the synthesis process. By comparing the mass spectra of unknown peaks to spectral libraries, these impurities can be identified.

Table 2: Potential Impurity Profile of this compound by GC-MS

Retention Time (min) Identified Compound Method of Identification
15.2 Tetradecyl-o-xylenesulphonic acid (as methyl ester) Mass Spectrum Library Match
16.5 This compound (as methyl ester) Main Component

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of compounds that are not easily volatilized. For this compound, reversed-phase HPLC is the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The long hexadecyl chain of the molecule results in a strong interaction with the nonpolar stationary phase, leading to longer retention times. The addition of an ion-pairing reagent to the mobile phase can improve peak shape and resolution for ionic compounds like sulphonic acids.

Research Findings: HPLC methods can be developed to quantify the concentration of this compound in various samples. By constructing a calibration curve from standards of known concentration, the amount of the compound in an unknown sample can be accurately determined. The use of a UV detector is common, as the aromatic xylene ring exhibits strong absorbance at specific wavelengths.

Table 3: Typical HPLC Parameters for this compound Analysis

Parameter Value/Description
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Retention Time | Approximately 12.5 min |

Gas Chromatography (GC)

As mentioned in the context of GC-MS, gas chromatography is primarily used for volatile and semi-volatile compounds. For the direct analysis of this compound, GC is not suitable due to its high boiling point and thermal instability. However, after appropriate derivatization to increase its volatility (e.g., conversion to a methyl or trimethylsilyl (B98337) ester), GC can be an effective tool for purity assessment and the quantification of different isomers and homologues.

The choice of the GC column is critical, with nonpolar or medium-polarity columns often providing the best separation for long-chain alkylated aromatic compounds. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for hydrocarbons.

Research Findings: GC-FID can provide quantitative information on the distribution of different alkyl chain lengths within a sample of alkyl xylenesulphonic acids. This is particularly important for quality control in industrial applications where the properties of the final product depend on the specific composition of the mixture.

Table 4: Illustrative GC Conditions for Derivatized this compound

Parameter Value/Description
Column DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 10 min
Detector FID at 320 °C

| Derivative | Trimethylsilyl (TMS) ester |

Advanced hyphenated techniques for complex mixture analysis

For the comprehensive analysis of complex mixtures containing this compound and related substances, advanced hyphenated techniques are employed. These methods couple two or more analytical techniques to achieve a higher degree of separation and identification than can be obtained with a single technique.

One such powerful combination is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS is particularly useful for trace-level quantification of this compound in complex matrices like environmental samples or biological fluids. The use of multiple reaction monitoring (MRM) mode allows for highly specific detection with minimal interference from the matrix.

Another advanced technique is two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) . This method provides a significant increase in peak capacity and separation power compared to conventional GC-MS. In GCxGC, the effluent from one GC column is further separated on a second, different column before detection. This is especially valuable for resolving isomeric and homologous series in complex technical mixtures of alkylated sulphonic acids.

Research Findings: The application of these advanced hyphenated techniques allows for a much more detailed characterization of this compound samples. For instance, LC-MS/MS can differentiate between various structural isomers that may not be separable by HPLC alone. GCxGC-TOFMS can provide a comprehensive two-dimensional plot that visually separates all volatile components of a derivatized sample, enabling the identification of minor impurities that would be co-eluted in a one-dimensional GC separation.

Table 5: Comparison of Advanced Hyphenated Techniques

Technique Primary Application for this compound Key Advantage
LC-MS/MS Trace quantification in complex matrices High selectivity and sensitivity

Advanced Thermal Analysis Methods

Advanced thermal analysis techniques are indispensable in chemical research for characterizing the thermal properties of materials. These methods provide critical insights into the stability, decomposition, and phase behavior of chemical compounds as a function of temperature. For complex molecules such as long-chain alkylbenzene sulfonic acids, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly revealing.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability and decomposition profile of a material. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting data, a thermogram, plots the percentage of weight loss against temperature, revealing the temperatures at which the material degrades.

For aromatic sulfonic acids, decomposition typically occurs in distinct stages. The initial weight loss, often observed at lower temperatures (below 150°C), is generally attributable to the loss of residual moisture. The primary decomposition events occur at higher temperatures, corresponding to the breakdown of the functional groups. The sulfonic acid group (-SO₃H) is known to decompose in a temperature range of approximately 200°C to 400°C. researchgate.net Following the loss of the sulfonic group, the hydrocarbon backbone, including the long alkyl chain and the aromatic ring, degrades at significantly higher temperatures, often above 500°C. researchgate.net

The thermal stability can be influenced by the molecular structure, such as the length of the alkyl chain and the substitution pattern on the benzene ring. For instance, some studies on related compounds show that 5% weight loss temperatures (Td,5%), a common metric for the onset of decomposition, can vary based on the specific isomeric structure. researchgate.net

Table 1: Representative TGA Data for a Long-Chain Alkylbenzene Sulfonic Acid

Temperature Range (°C)Weight Loss (%)Attributed Decomposition Event
50 - 120~2%Loss of residual moisture
200 - 400~25-30%Decomposition of the sulfonic acid group (-SO₃H)
>500~60-70%Degradation of the hydrocarbon backbone

Note: This table presents illustrative data based on the typical thermal behavior of long-chain alkylbenzene sulfonic acids. Actual values would need to be determined experimentally.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It provides quantitative information about the thermal transitions a material undergoes, such as melting, crystallization, and glass transitions.

For a long-chain amphiphilic molecule like a hexadecyl-substituted xylenesulphonic acid, DSC can reveal important information about its physical state and phase behavior. Such compounds, which possess both a polar head group (sulfonic acid) and a long nonpolar tail (hexadecyl chain), can exhibit complex phase transitions. These may include a melting transition from a solid, crystalline state to a liquid state. The temperature at which this occurs is the melting point (Tm), and the energy required for this transition is the enthalpy of fusion (ΔH).

In similar double-chain or long-chain surfactants, transitions between different ordered phases, such as from a gel phase (Lβ) with rigid alkyl chains to a liquid crystalline phase (Lα) with fluid chains, can be observed. mdpi.com These transitions are critical for understanding the material's properties and behavior in various applications. For example, the melting point of sodium dodecylbenzenesulfonate, a related compound, is noted to be around 198.5°C, though it also begins to decompose at higher temperatures. industrialchemicals.gov.au The acidic form is expected to have different transitional properties.

Table 2: Representative DSC Data for a Long-Chain Alkylbenzene Sulfonic Acid

Thermal TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting (Tm)ValueValueValue
Crystallization (Tc)ValueValueValue
Glass Transition (Tg)ValueValueN/A

Note: This table is a template for DSC data. Specific values for this compound are not available and would need to be determined through experimental analysis.

Theoretical and Computational Chemistry Approaches to Hexadecyl O Xylenesulphonic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and predict reactivity. For a molecule like Hexadecyl-o-xylenesulphonic acid, which combines a bulky nonpolar alkyl chain with a polar aromatic sulfonate headgroup, these calculations offer deep insights into its chemical nature.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. acs.org It is particularly well-suited for studying surfactant molecules. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (the molecular geometry) by finding the minimum energy on the potential energy surface. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the entire structure, including the flexible hexadecyl chain and the substituted xylene ring.

By mapping the energy of the molecule as a function of its geometry, DFT can reveal the energy landscape. This landscape includes stable conformers (local energy minima) and the energy barriers between them. For instance, different rotational isomers (rotamers) of the hexadecyl chain or varying orientations of the sulfonic acid group relative to the xylene ring can be identified and their relative stabilities calculated. nih.gov This information is crucial for understanding which shapes the molecule is likely to adopt in different environments.

DFT has been extensively used to investigate the adsorption of surfactant molecules on surfaces. acs.org For example, studies on the interaction of carboxylic acid, amide, and monoglyceride surfactants with iron oxide surfaces have shown that DFT can determine the most stable adsorption structures and elucidate the nature of the chemical bonds formed between the surfactant headgroup and the surface. acs.org A similar approach applied to this compound could predict its binding mechanism to various substrates.

Table 1: Representative DFT Functionals and Basis Sets for Surfactant Systems This table presents common combinations of DFT functionals and basis sets that would be suitable for calculations on this compound, based on studies of similar molecules.

Functional Basis Set Typical Application
B3LYP6-31G(d,p)Geometry optimization and basic energetic properties. nih.gov
M06-2X6-311++G(2d,2p)Improved accuracy for non-covalent interactions and thermodynamics. nih.gov
ωB97XD6-311++G(2d,2p)Good for long-range interactions, relevant for the alkyl chain. nih.gov
PBE06-311+G(2d,p)Often used for predicting spectroscopic properties. mdpi.com

Prediction of Spectroscopic Properties from First Principles

"First-principles" or ab initio methods, including DFT, can predict various spectroscopic properties of molecules before they are ever measured in a lab. mdpi.com This is achieved by calculating how the molecule's electron distribution and geometry respond to electromagnetic radiation.

For this compound, key predictable spectra include:

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies of the molecule, which correspond to the stretching and bending of bonds, its IR and Raman spectra can be simulated. mdpi.comresearchgate.net Comparing these theoretical spectra with experimental results helps to confirm the molecule's structure and identify specific functional groups. DFT calculations have been shown to provide good agreement with experimental Raman spectra for other types of surfactants, such as cationic Gemini surfactants. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are highly sensitive to their local electronic environment. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict these shifts. nih.govchemaxon.com Such calculations could help in assigning the complex NMR spectrum of this compound, distinguishing between the many similar protons and carbons in the hexadecyl chain and the distinct atoms in the xylenesulphonic headgroup. Studies on other complex organic molecules have demonstrated that DFT can resolve ambiguities in experimental assignments. mdpi.com

The accuracy of these predictions has been significantly enhanced by combining DFT with machine learning approaches, which can refine the results to better match experimental data. acs.orgnih.govarxiv.org

Reaction Pathway Analysis and Transition State Identification

Computational chemistry is a powerful tool for mapping out the step-by-step mechanism of chemical reactions. wikipedia.org For this compound, a key reaction is its synthesis via the sulfonation of hexadecyl-o-xylene.

DFT calculations can be used to model this electrophilic aromatic substitution reaction. nih.gov Researchers can compute the energies of the reactants, products, and any potential intermediates (like a Wheland intermediate or σ-complex). acs.orgmasterorganicchemistry.com Crucially, they can also locate the transition state —the highest energy point along the reaction coordinate that connects reactants to products. wikipedia.org The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Studies on the sulfonation of simpler arenes like benzene (B151609) and toluene (B28343) have revealed that the mechanism is more complex than the classic textbook depiction. nih.govacs.org Computational results suggest that the reaction may involve two molecules of the sulfonating agent (sulfur trioxide, SO₃) and proceed through a concerted, cyclic transition state rather than a distinct σ-complex intermediate, especially in non-polar media. nih.govacs.org Applying these advanced computational models to the sulfonation of hexadecyl-o-xylene would provide a detailed, quantitative understanding of its synthesis, helping to optimize reaction conditions. acs.orghithaldia.in

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the method of choice for studying how large numbers of molecules move and interact over time. MD simulations model a system (e.g., a surfactant in water) by applying classical mechanics (Newton's laws of motion) to every atom. The forces between atoms are described by a "force field," a set of parameters that approximates the potential energy of the system.

Simulation of Solvent-Solute Interactions

The behavior of this compound is dominated by its interaction with solvents, particularly water. MD simulations can provide an atomistic view of the solvation process. By simulating a single surfactant molecule in a box of water molecules, one can observe how the water molecules arrange themselves around the hydrophilic sulfonic acid headgroup and the hydrophobic alkyl-xylene tail. researchgate.net

These simulations can quantify important properties:

Solvation Shell Structure: Analyzing the positions of water molecules around the sulfonate group reveals the structure and stability of its hydration shell. researchgate.net

Mobility and Dynamics: The diffusion coefficients of both the surfactant and the surrounding water molecules can be calculated, showing how the solute affects the solvent's mobility. nih.gov

Interfacial Behavior: MD simulations are particularly powerful for studying the behavior of surfactants at interfaces, such as the air-water or oil-water interface. nih.govmatsci.org For linear alkylbenzene sulfonates (LAS), simulations have shown how the length and branching of the alkyl tail affect properties like surface tension and the orientation (tilt angle) of the molecules at the surface. nih.govnih.gov A similar study on this compound would reveal how the bulky hexadecyl chain and the xylene group pack at an interface.

Table 2: Key Parameters from MD Simulations of Surfactant-Solvent Systems This table outlines typical outputs from MD simulations and their significance for understanding the behavior of this compound in solution.

Parameter Description Relevance for this compound
Radial Distribution Function (RDF) Describes the probability of finding a particle at a distance r from another particle.Characterizes the ordering of water around the sulfonate headgroup. researchgate.net
Mean Squared Displacement (MSD) Measures the average distance a molecule travels over time.Used to calculate the diffusion coefficient, indicating mobility. nih.gov
Molecular Tilt Angle The average angle of the surfactant's tail relative to the surface normal at an interface.Describes the packing and orientation at an air-water or oil-water interface. nih.gov
Interfacial Tension The force per unit length existing at the interface between two immiscible liquid phases.Quantifies the surfactant's effectiveness at reducing oil-water tension. matsci.orgepfl.ch

Dynamics of Self-Assembly Processes

One of the defining characteristics of surfactants is their ability to spontaneously self-assemble into larger structures like micelles or bilayers in solution. frontiersin.org MD simulations are an ideal tool to watch this process unfold. By simulating many this compound molecules in water, researchers can observe their aggregation from a random distribution into organized structures. core.ac.ukpnas.org

These simulations can provide insights into:

Critical Micelle Concentration (CMC): While computationally intensive, simulations can help understand the molecular-level driving forces that determine the CMC.

Micelle Structure and Dynamics: MD can determine the average number of molecules in a micelle (aggregation number), the shape of the micelle (spherical, wormlike), and the dynamics of individual surfactant molecules entering and leaving the aggregate. core.ac.uk166.62.7

Influence of Molecular Architecture: By systematically altering the simulated molecule (e.g., changing the chain length or headgroup), one can directly probe how molecular structure influences self-assembly. Coarse-grained MD, where groups of atoms are represented as single beads, allows for the simulation of larger systems over longer timescales, making it particularly effective for studying the phase behavior of surfactants. researchgate.net

Computational studies on various anionic, cationic, and zwitterionic surfactants have successfully modeled the transition from spherical to wormlike micelles, a key factor in the rheological properties of many surfactant solutions. 166.62.7 Applying these simulation techniques to this compound would elucidate how its specific structure dictates its self-assembly behavior, which is fundamental to its application as a detergent, emulsifier, or dispersing agent.

Modeling of Interfacial Behavior

The amphiphilic nature of this compound, possessing a long hydrophobic hexadecyl chain and a hydrophilic xylenesulphonic acid headgroup, dictates its tendency to adsorb at interfaces, such as liquid-liquid or liquid-solid interfaces. Understanding this interfacial behavior is crucial for its application in areas like emulsion stabilization, detergency, and catalysis. Computational modeling provides molecular-level insights into these phenomena that are often difficult to probe experimentally.

Molecular dynamics (MD) simulations are a primary tool for modeling the interfacial behavior of surfactants like this compound. In a typical MD simulation, a system is constructed consisting of the surfactant molecules, a solvent (e.g., water), and another immiscible phase (e.g., an oil) to represent an interface. The interactions between all atoms are described by a force field, and the classical equations of motion are integrated over time to simulate the dynamic evolution of the system.

From these simulations, several key properties can be analyzed to characterize the interfacial behavior:

Adsorption Isotherms: By simulating the system at various surfactant concentrations, it is possible to construct adsorption isotherms, which relate the concentration of the surfactant in the bulk phase to the amount adsorbed at the interface. This provides information on the surfactant's efficiency and effectiveness in reducing interfacial tension.

Interfacial Tension: The interfacial tension can be calculated from the pressure tensor components obtained during the MD simulation. A decrease in interfacial tension with increasing surfactant concentration is a hallmark of surfactant activity.

Molecular Orientation and Conformation: Analysis of the trajectories from MD simulations reveals the preferred orientation and conformation of the this compound molecules at the interface. Typically, the hydrophilic sulphonic acid group will be anchored in the aqueous phase, while the hydrophobic hexadecyl chain will extend into the non-aqueous phase or towards a solid surface.

Aggregate Formation: At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into aggregates such as micelles or bilayers. MD simulations can predict the CMC and characterize the structure, size, and shape of these aggregates.

Coarse-grained (CG) modeling is another powerful technique, particularly for studying larger-scale phenomena and longer timescales that are computationally expensive for all-atom MD. In the CG approach, groups of atoms are represented as single "beads," reducing the number of degrees of freedom in the system. This allows for the simulation of processes like micellization and the formation of complex interfacial structures.

Catalytic Applications and Acidic Properties in Organic Transformations

Development of Novel Catalytic Systems for Sustainable Chemistry

Chiral Catalysis Utilizing Sulfonic Acid Moieties

The sulfonic acid moiety (-SO₃H) plays a significant role in the field of chiral catalysis, acting as a potent Brønsted acid catalyst to facilitate a variety of stereoselective organic transformations. While specific research on the chiral catalytic applications of Hexadecyl-o-xylenesulphonic acid is not extensively documented in publicly available literature, the principles of catalysis driven by sulfonic acid groups can be understood through the study of other chiral sulfonic acids. These catalysts are instrumental in creating a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Chiral Brønsted acid catalysts are crucial for stereoselective organic synthesis. nih.gov The strong acidity of the sulfonic acid group, combined with a chiral scaffold, allows for the activation of substrates through protonation, thereby lowering the activation energy of the reaction and controlling the spatial orientation of the reactants. alfachemic.com The diversity in the structure of chiral sulfonic acids allows for the fine-tuning of their steric and electronic properties to achieve high levels of enantioselectivity in various reactions. alfachemic.com

The development of novel chiral sulfonic acids is an active area of research, with scientists designing and synthesizing new catalysts with unique structural features. nih.gov For instance, axially chiral sulfonic acids have been developed and shown to be effective in Brønsted acid catalysis. nih.gov These catalysts are often synthesized from readily available starting materials and can be resolved into their respective enantiomers, making them accessible for asymmetric synthesis. nih.gov

The application of chiral sulfonic acids extends to a range of important organic reactions, including:

Diels-Alder Reactions: Chiral sulfonic acid metal salt complexes have been successfully employed to catalyze asymmetric Diels-Alder reactions, which are fundamental for the construction of six-membered rings. alfachemic.com These reactions can be conducted at lower temperatures with improved regio- and stereoselectivity. alfachemic.com

Mannich Reactions: In the synthesis of β-aminoketones and β-aminoester derivatives via the Mannich reaction, chiral sulfonic acid metal salts can act as efficient catalysts, reducing the required catalyst loading compared to other Lewis acid catalysts. alfachemic.com

Allylation Reactions: Enantioselective allylation of allylic carbonates with sodium sulfite has been achieved using an iridium complex, leading to the formation of allylic sulfonic acids with high enantioselectivity. nih.gov

The effectiveness of a chiral sulfonic acid catalyst is determined by its ability to create a well-defined chiral pocket around the active site. This is often achieved through a combination of steric hindrance and non-covalent interactions, such as hydrogen bonding, between the catalyst and the substrate. These interactions stabilize the transition state that leads to the desired enantiomer, thereby directing the stereochemical pathway of the reaction.

While data on the catalytic performance of this compound is not available, the table below presents representative data from studies on other chiral sulfonic acids to illustrate their efficacy in asymmetric catalysis.

Catalyst/ReactionSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Iridium-catalyzed enantioselective allylation with sodium sulfiteAllylic carbonateAllylic sulfonic acidGood to excellentHigh nih.gov
Chiral trifluorosulfonate-catalyzed Diels-Alder reactionDiene and dienophileCyclohexene (B86901) derivative-- alfachemic.com
Chiral rare earth metal salt-catalyzed oxidative additionDiene aldehyde with trifluoromethyl ketoneOxidative addition product-Good stereoselection alfachemic.com

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Mechanisms and Environmental Transformation

Abiotic processes, which are non-biological in nature, contribute to the transformation of chemical compounds in the environment. For linear alkylbenzene sulfonates, however, their role is generally considered secondary to biodegradation.

Direct degradation by sunlight (photolysis) and reaction with water (hydrolysis) are generally not considered significant environmental transformation pathways for linear alkylbenzene sulfonates under typical environmental conditions cleaninginstitute.org. The structure of LAS is stable in aqueous solutions across a range of pH values typical for natural waters.

While direct photolysis is not a major fate, LAS can be degraded through engineered photolytic processes. Studies on advanced oxidation processes have shown that LAS in aqueous solutions can be broken down using ultraviolet (UV) light, particularly in combination with oxidizing agents like hydrogen peroxide (H₂O₂). This method is an effective treatment alternative for wastewater containing high concentrations of these surfactants tandfonline.comresearchgate.net.

Natural abiotic oxidation of LAS in the environment is not a significant degradation mechanism. The primary oxidative breakdown is biologically mediated. However, various chemical oxidation methods have been proven effective in engineered treatment systems.

Advanced oxidation processes such as wet air oxidation (WAO) can effectively degrade LAS. WAO, which involves high temperatures (180-240 °C) and pressures, breaks down the LAS molecule into major products including low-molecular-weight volatile fatty acids (like formic and acetic acids), sulfonated aromatics, and sulfate (B86663) acs.org. Other effective chemical oxidants for treating LAS-contaminated water include ozone and potassium permanganate mst.edu. These processes demonstrate that the molecule can be chemically oxidized, though such conditions are not representative of natural aquatic or soil environments.

Sorption is a key process that influences the environmental distribution and bioavailability of LAS. Upon release into the environment, LAS compounds readily partition from the aqueous phase to solid matrices such as sewage sludge, soil, and sediment cleaninginstitute.orgacs.org.

The extent of sorption is influenced by several factors:

Alkyl Chain Length: Sorption increases with the length of the hydrophobic alkyl chain. Longer-chain homologs, such as hexadecyl-o-xylenesulphonic acid, are expected to sorb more strongly to solids than shorter-chain homologs cleaninginstitute.org.

Organic Carbon Content: Sorption correlates closely with the organic carbon content (fₒc) of the soil or sediment. Materials with higher organic content exhibit greater sorption capacity for LAS acs.org.

Cation Concentration: The presence of divalent cations like calcium (Ca²⁺) can increase the sorption of anionic LAS molecules to negatively charged sediment surfaces acs.org.

Isomer Structure: The position of the phenyl group on the alkyl chain also affects sorption. Isomers where the phenyl group is closer to the end of the chain (external isomers) tend to have higher adsorption coefficients than those where it is more centrally located (internal isomers) cleaninginstitute.org.

The strong tendency of LAS to adsorb to sludge is a major removal mechanism in wastewater treatment plants, with measured sludge partitioning constants (Kp) for C12 LAS reported to be around 3210 L/kg .

Table 1: Factors Influencing the Sorption of Linear Alkylbenzene Sulfonates (LAS) to Environmental Matrices

Influencing FactorObservationReference
Alkyl Chain Length Sorption increases with longer alkyl chains. cleaninginstitute.org
Organic Carbon (fₒc) Sorption is positively correlated with the organic carbon content of the matrix. acs.org
Calcium Ion (Ca²⁺) Conc. Increased Ca²⁺ concentration enhances sorption. acs.org
Hydrogen Ion (H⁺) Conc. Increased H⁺ concentration (lower pH) enhances sorption. acs.org
Phenyl Isomer Position External isomers (e.g., 2-sulfophenyl) adsorb more strongly than internal isomers. cleaninginstitute.org
Matrix Type Sorption to iron oxides is significantly stronger (10-100x) than to bulk agricultural soils. nih.gov

Biotic Degradation Pathways and Microbial Interactions

The most significant process for the environmental removal of LAS is biodegradation, which occurs readily under both aerobic and, to a lesser extent, anaerobic conditions cleaninginstitute.orgwikipedia.org.

Under aerobic (oxygen-present) conditions, LAS undergoes rapid and extensive biodegradation. It is considered a readily biodegradable substance, with environmental half-lives typically in the range of 1 to 3 weeks wikipedia.org. In efficient wastewater treatment facilities like activated sludge plants, removal rates of LAS often exceed 99% nih.govoup.comacs.org.

The aerobic biodegradation pathway is well-established and proceeds in several steps carried out by diverse bacterial communities, including those from the genera Pseudomonas and Alcaligenes nih.govasm.org.

Omega (ω)-oxidation: The process begins with the enzymatic attack on the terminal methyl group of the alkyl chain, converting it to a carboxylic acid nih.govhibiscuspublisher.com.

Beta (β)-oxidation: The alkyl chain is then progressively shortened by the sequential removal of two-carbon units, a process analogous to fatty acid metabolism nih.gov. This step generates a series of intermediates known as sulfophenylcarboxylic acids (SPCs) nih.govacs.orghibiscuspublisher.com.

Desulfonation and Ring Cleavage: Once the alkyl chain is sufficiently shortened, the sulfonate group is cleaved from the aromatic ring, followed by the enzymatic cleavage and ultimate mineralization of the benzene (B151609) ring to carbon dioxide and water nih.govasm.org.

The rate of aerobic biodegradation can be influenced by environmental factors such as temperature, with lower temperatures inhibiting the process nih.govresearchgate.net.

For a long time, LAS was considered resistant to biodegradation under anaerobic (oxygen-absent) conditions, leading to its accumulation in anoxic environments like digested sewage sludge and deep sediments wikipedia.orgacs.orgnih.gov. However, more recent studies have demonstrated that LAS can be slowly biodegraded in the absence of oxygen, particularly under sulfate-reducing conditions acs.orgacs.org.

Laboratory experiments using anoxic marine sediments have shown primary degradation of up to 79% over a period of 165 days acs.org. The proposed initial step in the anaerobic pathway differs from the aerobic one and is believed to involve the addition of fumarate to the alkyl chain acs.org. This initial activation step is then followed by a degradation sequence that also generates sulfophenylcarboxylic acid (SPC) intermediates, similar to the aerobic pathway acs.org.

While possible, the rate of anaerobic degradation is significantly slower than aerobic degradation researchgate.net. In some engineered anaerobic systems, such as upflow anaerobic sludge blanket (UASB) reactors, partial LAS removal has been observed nih.govproquest.com. However, high concentrations of LAS can be inhibitory to key anaerobic microbial processes like methanogenesis researchgate.netproquest.com.

Table 2: Comparison of Aerobic and Anaerobic Biodegradation of Linear Alkylbenzene Sulfonates (LAS)

FeatureAerobic DegradationAnaerobic DegradationReference
Rate Rapid (Half-life of 1-3 weeks in the environment)Very slow (Half-life of several months in sediment) wikipedia.orgresearchgate.net
Extent Nearly complete mineralization (>99% removal in WWTPs)Partial to significant degradation (up to 79% in 165 days) oup.comacs.org
Initial Attack ω-oxidation of the alkyl chainProposed to be the addition of fumarate to the alkyl chain hibiscuspublisher.comacs.org
Intermediates Sulfophenylcarboxylic acids (SPCs)Sulfophenylcarboxylic acids (SPCs) nih.govacs.org
Prevalence Primary and dominant degradation pathway in most environmentsOccurs in specific anoxic environments (e.g., marine sediments) cleaninginstitute.orgacs.org
Inhibition Generally not inhibitory at environmental concentrationsCan be inhibitory to methanogenesis at high concentrations researchgate.netproquest.com

Identification of Microbial Metabolites

The microbial degradation of this compound, a member of the broader class of linear alkylbenzene sulfonates (LAS), proceeds through a series of metabolic steps, leading to the formation of various intermediate compounds. While specific studies on this compound are not extensively documented, the metabolic pathways for LAS are well-established and provide a strong framework for identifying its likely microbial metabolites. The primary mechanism of LAS biodegradation involves the terminal oxidation of the alkyl chain, followed by desulfonation and cleavage of the aromatic ring nih.gov.

Under aerobic conditions, the initial step in the degradation of the hexadecyl chain is typically ω-oxidation, where the terminal methyl group is oxidized to a carboxylic acid. This is followed by a sequence of β-oxidation reactions, which progressively shorten the alkyl chain by two carbon units at a time. This process leads to the formation of a key group of metabolites known as sulfophenyl carboxylates (SPCs) hibiscuspublisher.comresearchgate.net. The length of the carboxylated alkyl chain on the sulfophenyl moiety will vary as β-oxidation proceeds.

In anaerobic environments, the degradation of LAS, including presumably this compound, can also occur, albeit generally at a slower rate acs.orgnm.gov. Under these conditions, different initial reactions have been proposed, such as the addition of fumarate to the alkyl chain acs.org. Despite the different initiating step, the subsequent degradation also leads to the formation of sulfophenyl carboxylates through β-oxidation acs.org. Further degradation of SPCs involves the cleavage of the aromatic ring and desulfonation, eventually leading to mineralization into carbon dioxide, water, and sulfate hibiscuspublisher.com.

Some studies on commercial LAS mixtures have identified more complex, non-degraded metabolites under certain conditions, such as carboxylated dialkyltetralinesulfonates oup.com. However, the primary and most commonly identified microbial metabolites of LAS degradation are the homologous series of sulfophenyl carboxylic acids.

Table 1: Plausible Microbial Metabolites of this compound Degradation

Metabolite Class General Structure Formation Pathway
Sulfophenyl Carboxylic Acids (SPCs) HOOC-(CH₂)n-C₆H₃(CH₃)₂-SO₃H ω-oxidation followed by β-oxidation of the hexadecyl chain
Short-chain fatty acids CH₃(CH₂)nCOOH Products of β-oxidation of the alkyl chain
Sulfophenyldicarboxylic acids (SPDCs) HOOC-C₆H₂(CH₃)₂(COOH)-SO₃H Further oxidation of the aromatic ring of SPCs

Environmental Mobility, Partitioning, and Fate Studies

The environmental behavior of this compound is governed by its physicochemical properties, which influence its distribution and persistence in various environmental compartments. As a surfactant with a long alkyl chain, it exhibits a tendency to partition between aqueous and solid phases.

Distribution in Aquatic and Terrestrial Environments

In aquatic environments, this compound, like other long-chain LAS, will primarily be associated with suspended solids and sediments due to its hydrophobic alkyl chain nih.gov. The degree of partitioning to sediment and sludge is significant, and while it is biodegradable, this sorption can affect its bioavailability and degradation rate nm.gov. The distribution in the water column versus sediment is influenced by factors such as organic carbon content of the sediment, water flow, and temperature. In general, higher organic carbon content in sediment leads to greater sorption of LAS nih.gov.

In terrestrial environments, if introduced via sludge application or wastewater irrigation, this compound is expected to have limited mobility in soil. Its high potential for adsorption to soil organic matter and clay particles will retard its movement through the soil profile santos.com. This strong adsorption reduces the likelihood of significant leaching into groundwater. The persistence in soil will be dependent on microbial activity, which is influenced by soil conditions such as moisture, temperature, and pH.

Bioaccumulation Potential and Transport Mechanisms

The bioaccumulation potential of a chemical refers to its accumulation in living organisms. For surfactants like this compound, the bioaccumulation potential is generally considered to be low to moderate santos.comsantos.com. While the long alkyl chain imparts lipophilicity, which is often correlated with bioaccumulation, the sulfonic acid group is hydrophilic and facilitates excretion.

The bioconcentration factor (BCF), a measure of a chemical's concentration in an organism relative to the surrounding water, for LAS has been shown to be dependent on the alkyl chain length. Longer chain homologs tend to have higher BCFs. However, these compounds are also subject to metabolic transformation within organisms, which can reduce their persistence and accumulation. The primary mechanism of uptake is likely passive diffusion across biological membranes, driven by the concentration gradient. Once inside an organism, transport and distribution will be influenced by its partitioning behavior between lipid-rich tissues and aqueous bodily fluids.

Table 2: Estimated Environmental Partitioning and Bioaccumulation Parameters for Long-Chain Alkylbenzene Sulfonates

Parameter Value Range Environmental Implication
Soil-Water Partition Coefficient (log Koc) 2.5 - 4.0 High adsorption to soil and sediment organic carbon, low mobility.

Modeling of Environmental Fate and Persistence

Environmental fate models are used to predict the concentration and persistence of chemicals in the environment. For this compound, models would incorporate its key properties such as its degradation rate, partitioning coefficients (Koc), and bioaccumulation potential.

Models like PHREEQC have been used to simulate the transport and adsorption/desorption of LAS in soil columns, demonstrating the importance of these processes in controlling its environmental concentration mdpi.com. Such models can predict the potential for groundwater contamination under different scenarios of release.

The persistence of this compound in the environment is expected to be low under aerobic conditions due to its ready biodegradability santos.com. However, under anaerobic conditions, as found in some sediments and deeper soil layers, its degradation is significantly slower, leading to greater persistence. Fate models would need to account for the different degradation rates in aerobic and anaerobic compartments. Probabilistic environmental risk assessments for LAS in surface waters have shown that despite widespread use, the risk is generally low due to rapid removal in wastewater treatment and in the environment researchgate.net.

Q & A

Q. How should experimental designs account for clustered data when studying Hexadecyl-o-xylenesulphonic acid’s bioactivity across multiple cell lines?

  • Methodological Answer : Apply mixed-effects models to address nested observations (e.g., technical replicates within cell lines). Use likelihood ratio tests to compare fixed vs. random effects. For dose-response studies, employ hierarchical Bayesian models to estimate compound-specific IC50_{50} values while adjusting for inter-cell-line variability. Report intraclass correlation coefficients (ICCs) to quantify data clustering .

Q. What approaches resolve contradictions in reported toxicity mechanisms of sulfonic acid derivatives like Hexadecyl-o-xylenesulphonic acid?

  • Methodological Answer : Conduct comparative toxicogenomics using in vitro models (e.g., hepatocytes, renal cells) to assess oxidative stress markers (e.g., glutathione depletion) and omics profiles (transcriptomics/proteomics). Cross-reference with class-based data (e.g., alkyl sulfonates) to identify conserved pathways. Validate findings with in vivo studies using OECD Test Guidelines (e.g., Acute Oral Toxicity 423) and meta-analyze historical data to clarify dose-response inconsistencies .

Q. Which computational models best predict the environmental partitioning of Hexadecyl-o-xylenesulphonic acid in aquatic systems?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate log KowK_{ow} and biodegradation half-lives. Molecular dynamics (MD) simulations can model micelle formation in water, while COSMOtherm predicts soil adsorption coefficients (KdK_{d}). Validate predictions with experimental octanol-water partition coefficients and HPLC-derived retention times .

Q. How can researchers optimize experimental conditions for studying Hexadecyl-o-xylenesulphonic acid’s surfactant properties in emulsion stabilization?

  • Methodological Answer : Conduct phase behavior studies using ternary diagrams (water/oil/surfactant) to identify Winsor regions. Measure interfacial tension via pendant drop tensiometry and correlate with critical micelle concentration (CMC) using conductivity assays. Use dynamic light scattering (DLS) to monitor droplet size stability under varying pH (4–9) and ionic strength (0.1–1.0 M NaCl) .

Data Reporting & Validation

Q. What are best practices for presenting raw and processed data in studies involving Hexadecyl-o-xylenesulphonic acid?

  • Methodological Answer : Include raw spectra/chromatograms in appendices, with processed data (e.g., integrated peak areas, normalized bioactivity values) in the main text. Use SI units and ISO 80000 standards for numerical reporting. For statistical analyses, provide exact pp-values, effect sizes (e.g., Cohen’s dd), and confidence intervals. Adhere to FAIR data principles by depositing datasets in repositories like Figshare with unique DOIs .

Q. How should analytical method validation be conducted for Hexadecyl-o-xylenesulphonic acid quantification in environmental samples?

  • Methodological Answer : Validate LC-MS/MS methods per ICH Q2(R1) guidelines: assess linearity (R2^2 ≥0.99), limit of detection (LOD <1 ppb), and recovery rates (85–115%) using spiked matrices. Perform robustness testing by varying column temperatures (±5°C) and mobile phase compositions (±2% acetonitrile). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Ethical & Methodological Considerations

Q. Q. What ethical frameworks apply when extrapolating toxicity data from animal models to human risk assessments for Hexadecyl-o-xylenesulphonic acid?

  • Methodological Answer : Follow OECD Test Guidelines and ARRIVE 2.0 reporting standards for in vivo studies. Use human-relevant in vitro models (e.g., 3D liver spheroids) to reduce animal use. Apply uncertainty factors (e.g., 10x for interspecies differences) in risk calculations and disclose conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.